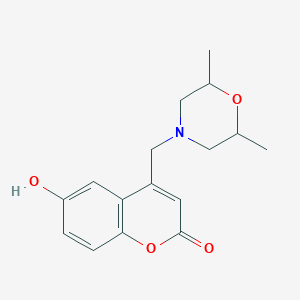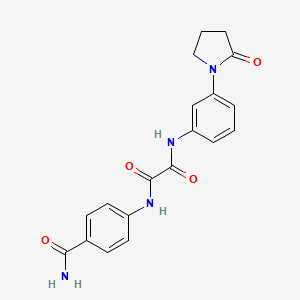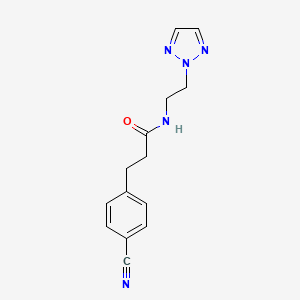
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . It also contains a dimethylamino group, which is a common functional group in organic chemistry, often involved in reactions due to its nucleophilic nature .
Synthesis Analysis
While the specific synthesis for this compound is not available, the synthesis of similar compounds often involves reactions like condensation and palladium-catalyzed cross-coupling .Molecular Structure Analysis
The molecular structure of a similar compound,(E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one, has been studied . The thiophene rings in these types of compounds are typically planar, and the molecules may exhibit a certain degree of conformational flexibility . Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The thiophene ring is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions . The dimethylamino group is nucleophilic and can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar dimethylamino group could enhance the compound’s solubility in polar solvents.Aplicaciones Científicas De Investigación
- Anti-Inflammatory Properties : Thiophene derivatives have demonstrated anti-inflammatory effects, making them relevant for drug development .
- Anti-Psychotic Activity : Some thiophene-based compounds exhibit anti-psychotic properties, which could be explored further .
- Anti-Cancer Potential : Researchers have investigated thiophene derivatives as potential anti-cancer agents .
- Anti-Anxiety Effects : Certain thiophene-containing molecules may have anxiolytic properties .
- Conjugated Polymers : Thiophene derivatives are essential components in conjugated polymers used for organic electronics and optoelectronic devices .
- Sensors and Semiconductors : Thiophenes play a role in designing sensors and semiconductors due to their electronic properties .
- Anti-Fungal Activity : Some thiophene derivatives exhibit antifungal effects, which could be valuable in treating fungal infections .
- Anti-Microbial Properties : Thiophenes have been studied for their antimicrobial potential .
- Targeting Kinases : Thiophene-based compounds may inhibit kinases, which are crucial in cellular signaling pathways .
- Hormonal Effects : Certain thiophene derivatives interact with estrogen receptors, making them relevant for hormone-related research .
Medicinal Chemistry
Material Science
Antimicrobial Applications
Kinase Inhibition
Estrogen Receptor Modulation
Drug Design and Lead Optimization
Direcciones Futuras
Propiedades
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS2/c1-14(2)8-12-10-17-6-3-5-15(12)13(16)11-4-7-18-9-11/h4,7,9,12H,3,5-6,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBGSEHATHWNKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B2384204.png)
![2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2384205.png)
![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2384206.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2384210.png)
![rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B2384212.png)
![4-Chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2384217.png)



![[2-(3,4-Dimethoxyphenyl)ethyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B2384223.png)

